Product packaging for Bjit2 toxin(Cat. No.:CAS No. 142441-26-7)

Bjit2 toxin

Cat. No.: B1177249
CAS No.: 142441-26-7
Attention: For research use only. Not for human or veterinary use.
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Description

The Bjit2 Toxin is a recombinant protein derived from the soil bacterium Bacillus thuringiensis (Bt). Bt toxins are pore-forming toxins (PFTs) that are highly specific to their target insects and represent a safe and biodegradable alternative to chemical pesticides. They are widely used in agricultural research, both in sprayable biopesticide formulations and expressed in transgenic crops . Upon ingestion by a susceptible insect, the protoxin is solubilized and activated by gut proteases. The activated toxin binds to specific receptors, such as cadherin or aminopeptidase-N, on the midgut epithelial cells . Following receptor binding, the toxin undergoes oligomerization and inserts into the cell membrane, forming ion channels or pores . This leads to cell lysis, gut paralysis, and ultimately insect death . This mechanism of action is highly specific, making Bt toxins a valuable tool for targeted pest management research. This protein is provided as a purified, lyophilized material. Each batch is quality controlled for purity and identity. This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

142441-26-7

Molecular Formula

C8H13NO4

Synonyms

Bjit2 toxin

Origin of Product

United States

Comparison with Similar Compounds

Depressant β-Toxins

Bjit2 shares functional and structural similarities with other depressant β-toxins, such as LqqIT2 (L. q. quinquestriatus) and Lqh-dprIT3 (L. q. hebraeus). These toxins induce paralysis by hyperpolarizing shifts in sodium channel activation and altering ion selectivity . Key differences include:

Feature Bjit2 LqqIT2 Lqh-dprIT3
Source Hottentotta judaicus Leiurus quinquestriatus Leiurus quinquestriatus hebraeus
Paralysis Type Flaccid paralysis Flaccid paralysis Flaccid paralysis
Structural Uniqueness Extra β-strands Altered inactivation kinetics High potency (>10x LqqIT2)
Target Specificity Insect Nav channels Insect Nav channels Insect/mammalian Nav (under depolarization)

Bjit2 and Lqh-dprIT3 exhibit cross-reactivity with mammalian Nav channels under prolonged depolarization, suggesting evolutionary adaptations to enhance venom efficacy .

Excitatory β-Toxins

Excitatory β-toxins, such as AahIT and LqqIT1, differ fundamentally from Bjit2 in mechanism and structure:

Feature Bjit2 (Depressant) AahIT (Excitatory)
Effect on Nerves Suppresses action potentials Induces repetitive firing
Paralysis Flaccid Reversible contraction
Structural Markers Unique disulfide bridges Canonical disulfide arrangement
Secondary Structure Additional β-strands Standard β-toxin fold

Excitatory toxins bind to Nav channels without requiring pre-depolarization, making them faster-acting but less potent in causing irreversible paralysis compared to depressants like Bjit2 .

Botulinum Neurotoxins (BoNTs)

While Bjit2 targets ion channels, BoNTs (e.g., BoNT/A, BoNT/B) are metalloproteases that block neurotransmitter release at neuromuscular junctions.

Feature Bjit2 BoNT/A
Mechanism Nav channel modulation Cleaves SNARE proteins
Application Insecticidal Therapeutic (e.g., dystonia)
Toxicity Insect-selective Broad-spectrum (mammals)
Onset/Duration Minutes to hours Days to months

BoNTs require internalization into neurons, whereas Bjit2 acts extracellularly, limiting its clinical utility but enhancing specificity for pest control .

Mycotoxins (T2/HT2 Toxins)

T2 and HT2 toxins, produced by Fusarium fungi, are trichothecenes with systemic toxicity but unrelated structurally or mechanistically to Bjit2:

Feature Bjit2 T2/HT2 Toxins
Origin Scorpion venom Fungal metabolites
Target Sodium channels Ribosomes (inhibit protein synthesis)
Health Impact Neurotoxic Immunosuppressive, cytotoxic
Regulatory Status Not regulated Regulated in food/feed

T2/HT2 toxins lack the ion channel specificity of Bjit2 but pose significant agricultural and health risks due to their stability and bioavailability .

Key Research Findings

  • Selectivity Mechanisms : Bjit2’s insect selectivity is attributed to structural motifs that preferentially bind insect Nav isoforms. Mutagenesis studies highlight residues critical for cross-reactivity with mammalian channels .
  • Synergistic Effects: Bjit2 enhances the toxicity of α-toxins when co-administered, a phenomenon observed in scorpion venoms to maximize prey immobilization .
  • Clinical Potential: Despite its insect specificity, Bjit2’s depolarization-dependent effects on mammalian channels warrant caution in therapeutic applications .

Preparation Methods

Venom Collection and Initial Processing

Bjit2 is natively isolated from the venom of Buthotus judaicus, a scorpion species endemic to North Africa and the Middle East. Venom extraction is typically performed via electrical stimulation of the telson, yielding 0.5–1.2 mg of crude venom per specimen. Immediate stabilization of the venom is critical to preserve toxin integrity; this is achieved by dissolving the crude material in a cold (4°C) aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5) supplemented with protease inhibitors such as phenylmethylsulfonyl fluoride (PMSF). Centrifugation at 15,000 × g for 20 minutes removes insoluble particulates, after which the supernatant is lyophilized and stored at -80°C for long-term use.

Chromatographic Purification

The purification of Bjit2 follows a multi-step chromatographic protocol adapted from methods used for analogous scorpion toxins, such as LqqIT2.

Ion-Exchange Chromatography

Crude venom is reconstituted in 50 mM Tris-HCl (pH 8.0) and loaded onto a DEAE-Sepharose Fast Flow column equilibrated with the same buffer. Elution is performed using a linear gradient of 0–1 M NaCl over 60 minutes. Bjit2 typically elutes between 0.3–0.5 M NaCl, as monitored by absorbance at 280 nm. Fractions containing insecticidal activity (assayed via blowfly larval paralysis) are pooled and dialyzed against 10 mM sodium phosphate (pH 6.0).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Further purification is achieved using a C18 column (5 µm particle size, 250 × 4.6 mm) with a gradient of 10–60% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 40 minutes. Bjit2 elutes as a single peak at ~35% acetonitrile, with a retention time of 22–24 minutes. Purity is confirmed by SDS-PAGE (15% gel), showing a single band at ~7 kDa, consistent with its molecular weight.

Table 1: Summary of Bjit2 Purification Steps

StepYield (µg/g venom)Purity (%)Activity (LD₅₀, ng/mg)
Crude venom500–1,200<5250–400
DEAE-Sepharose80–12030–4050–80
RP-HPLC20–30>9510–15

Recombinant Synthesis of Bjit2 via Baculovirus Expression

Gene Design and Synthesis

The Bjit2 coding sequence (210 bp) is synthesized de novo using codon optimization for expression in Spodoptera frugiperda (Sf21) insect cells. The gene incorporates a bombyxin signal peptide (N-terminal 19 residues) to direct secretory pathway entry and glycosylation. Restriction sites (BamHI/XhoI) are added for cloning into baculovirus transfer vectors such as pAcUW51.

Baculovirus Construction and Transfection

The synthesized gene is ligated into pAcUW51 downstream of the polyhedrin promoter. Sf21 cells are cotransfected with the transfer vector and linearized baculovirus DNA using lipofectin. Recombinant viruses are selected via plaque assay, with polyhedrin-positive clones indicating successful integration.

Protein Expression and Harvest

High-titer viral stocks (10⁸ PFU/mL) are used to infect Sf21 cells at a multiplicity of infection (MOI) of 5. Toxin expression peaks 72 hours post-infection, with secretion into the culture supernatant. Cells are removed by centrifugation (3,000 × g, 15 minutes), and the supernatant is concentrated via tangential flow filtration (10 kDa cutoff).

Table 2: Recombinant Bjit2 Expression Parameters

ParameterValue
Expression systemBaculovirus/Sf21
Culture volume1 L
Yield8–12 mg/L
GlycosylationYes (N-linked)
Bioactivity (LD₅₀)12–18 ng/mg

Functional Validation and Quality Control

Insecticidal Activity Assays

Bjit2’s depressive activity is quantified using Heliothis virescens (tobacco budworm) larvae. Serial dilutions of purified toxin (1–100 ng/µL) are injected into the hemocoel, with mortality scored over 48 hours. The LD₅₀ for recombinant Bjit2 ranges from 12–18 ng/mg, comparable to native toxin.

Sodium Channel Binding Studies

Radiolabeled Bjit2 (¹²⁵I) is prepared using the chloramine-T method, achieving specific activities of 2,424 dpm/fmol. Binding assays on cockroach (Periplaneta americana) neuronal membranes reveal a Kₐ of 1.2 ± 0.3 nM, confirming high-affinity interaction with voltage-gated sodium channels.

Challenges and Optimization Strategies

Venom Supply Limitations

Natural extraction is constrained by the scarcity of Buthotus judaicus specimens and low venom yields. Recombinant methods address this but require optimization of secretion signals (e.g., replacing bombyxin with honeybee melittin leader sequences) to improve yields.

Stability of Recombinant Toxin

Lyophilized recombinant Bjit2 retains 90% activity after 6 months at -80°C but degrades rapidly in aqueous solutions (t₁/₂ = 7 days at 4°C). Additives such as 0.1% bovine serum albumin (BSA) or 5% trehalose enhance stability .

Q & A

Q. What bioinformatics tools are suitable for analyzing this compound’s genomic or proteomic data?

  • Methodological Answer : Use tools like BLAST-P for homology modeling, AlphaFold for structure prediction, and MaxQuant for proteomic quantification. Validate predictions with experimental data (e.g., X-ray crystallography). Document software versions and parameters to ensure reproducibility .
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Q. How should conflicting data on this compound’s enzymatic activity be addressed in peer-reviewed submissions?

  • Methodological Answer : Disclose raw datasets and analytical workflows in supplementary materials. Replicate experiments in independent labs and include co-author validation. Use platforms like Zenodo for open-data archiving. Address contradictions transparently in the discussion, citing methodological differences .

Ethical and Safety Considerations

Q. What biosafety protocols are mandatory when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to BSL-2 containment for aerosol-prone procedures. Use personal protective equipment (PPE) and decontamination protocols for spills. Document toxin disposal according to institutional guidelines. Reference NIH/CDC biosafety manuals for toxin-specific risks .

Q. How can researchers ensure compliance with ethical standards when using animal models for this compound studies?

  • Methodological Answer : Follow ARRIVE guidelines for experimental design and reporting. Obtain IACUC approval, justify sample sizes, and implement humane endpoints. Include negative control groups to distinguish toxin-specific effects from procedural stress .

Cross-Disciplinary Research

Q. What interdisciplinary approaches enhance understanding of this compound’s evolutionary origins?

  • Methodological Answer : Combine phylogenetics (e.g., toxin gene clustering in microbial genomes) with ecological niche modeling. Collaborate with computational biologists to identify horizontal gene transfer events. Cross-validate findings using paleoproteomics or fossil record data .

Q. How can this compound studies integrate with public health surveillance systems?

  • Methodological Answer : Partner with epidemiological databases (e.g., CDC’s NCEH) to correlate toxin exposure markers with demographic data. Develop rapid diagnostic kits validated against gold-standard assays. Publish findings in open-access repositories for global health integration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.